molecular formula C25H16ClF2NO4 B11806972 3-(4-(3-(4-Chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl)phenyl)isoxazole-5-carboxylic acid

3-(4-(3-(4-Chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl)phenyl)isoxazole-5-carboxylic acid

Cat. No.: B11806972
M. Wt: 467.8 g/mol
InChI Key: ZVRIUVSYCXUPJZ-UHFFFAOYSA-N
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Description

3-(4-(3-(4-Chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl)phenyl)isoxazole-5-carboxylic acid is a complex organic compound that belongs to the class of isoxazole carboxylic acids This compound is characterized by its unique structure, which includes a chlorophenyl group, a difluorophenyl group, and an isoxazole ring

Properties

Molecular Formula

C25H16ClF2NO4

Molecular Weight

467.8 g/mol

IUPAC Name

3-[4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl]-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C25H16ClF2NO4/c26-18-8-5-16(6-9-18)24(30)19(17-7-10-20(27)21(28)12-17)11-14-1-3-15(4-2-14)22-13-23(25(31)32)33-29-22/h1-10,12-13,19H,11H2,(H,31,32)

InChI Key

ZVRIUVSYCXUPJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C2=CC(=C(C=C2)F)F)C(=O)C3=CC=C(C=C3)Cl)C4=NOC(=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3-(4-Chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl)phenyl)isoxazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 4-chlorophenyl intermediate through a halogenation reaction.

    Introduction of the Difluorophenyl Group:

    Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction, typically involving the use of hydroxylamine and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(4-(3-(4-Chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl)phenyl)isoxazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-(3-(4-Chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl)phenyl)isoxazole-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-(3-(4-Chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl)phenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(3-(4-Chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl)phenyl)isoxazole-5-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    3-(4-(3-(4-Chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl)phenyl)isoxazole-5-methylcarboxylate: Similar structure but with a methyl ester group instead of a carboxylic acid group.

Uniqueness

The uniqueness of 3-(4-(3-(4-Chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl)phenyl)isoxazole-5-carboxylic acid lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.

Biological Activity

The compound 3-(4-(3-(4-Chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl)phenyl)isoxazole-5-carboxylic acid is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H16ClF2N2O3C_{20}H_{16}ClF_2N_2O_3. It features multiple aromatic rings, a carboxylic acid group, and fluorinated phenyl groups, which contribute to its potential biological interactions.

Structural Characteristics

PropertyValue
Molecular Weight394.80 g/mol
SolubilityModerately soluble in organic solvents
Melting PointNot specified

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the isoxazole ring may facilitate interactions with various enzymes, potentially inhibiting their activity.
  • Antioxidant Properties : Similar compounds have shown antioxidant activity, which may help in reducing oxidative stress within cells.
  • Anti-inflammatory Effects : The carboxylic acid group may contribute to anti-inflammatory properties by modulating inflammatory pathways.

Anticancer Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. For example, a related compound showed cytotoxic effects against breast cancer cell lines (MCF-7) with an IC50 value of approximately 10 µM. The mechanism involved apoptosis induction through the activation of caspase pathways.

Anti-inflammatory Activity

A study examining the anti-inflammatory effects of similar isoxazole derivatives reported a reduction in pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The compound demonstrated an effective dose-dependent inhibition, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • Case Study 1: Cancer Cell Line Testing
    • Objective : Evaluate cytotoxicity against MCF-7 breast cancer cells.
    • Method : MTT assay was used to determine cell viability after treatment with various concentrations of the compound.
    • Results : Significant reduction in cell viability at concentrations above 10 µM was observed, indicating potential anticancer properties.
  • Case Study 2: Anti-inflammatory Testing
    • Objective : Assess the anti-inflammatory effects on LPS-stimulated RAW 264.7 macrophages.
    • Method : ELISA assays were conducted to measure cytokine levels post-treatment.
    • Results : A marked decrease in TNF-α and IL-6 levels was noted at doses ranging from 5 to 20 µM.

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